2-Methyl-N-(3-thienylmethyl)-1-propanamine hydrochloride

Description

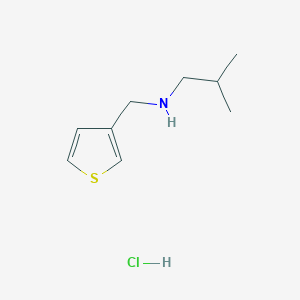

2-Methyl-N-(3-thienylmethyl)-1-propanamine hydrochloride is a secondary amine hydrochloride salt characterized by a branched alkyl chain and a 3-thienylmethyl substituent. Its structure comprises an isobutylamine backbone (2-methyl-1-propanamine) functionalized with a methylene-linked thiophene ring at the nitrogen atom, forming a secondary amine (Fig. 1). The molecular formula is inferred as C₉H₁₆ClNS, with a molecular weight of approximately 205.5 g/mol. As a hydrochloride salt, it is expected to exhibit moderate water solubility and stability under standard storage conditions .

This compound is primarily utilized in organic synthesis and pharmaceutical research, where its aromatic thiophene moiety may contribute to electronic interactions or serve as a building block for heterocyclic systems .

Properties

IUPAC Name |

2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS.ClH/c1-8(2)5-10-6-9-3-4-11-7-9;/h3-4,7-8,10H,5-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNPQCYPKNHGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CSC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(3-thienylmethyl)-1-propanamine hydrochloride typically involves the reaction of 2-methyl-1-propanamine with 3-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(3-thienylmethyl)-1-propanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thienylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thienylmethyl derivatives.

Scientific Research Applications

2-Methyl-N-(3-thienylmethyl)-1-propanamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(3-thienylmethyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylmethyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substituents

a) 2-Methyl-N-(2-pyridinylmethyl)-1-propanamine Hydrochloride

- Molecular Formula : C₁₀H₁₇ClN₂

- Molecular Weight : 200.71 g/mol

- Key Differences: Replaces the thiophene ring with a pyridine ring.

- Applications : Pyridine derivatives are common in medicinal chemistry due to their bioavailability and hydrogen-bonding capabilities .

b) N-(3-Thienylmethyl)-1-propanamine Hydrochloride

- Molecular Formula : C₈H₁₄ClNS

- Molecular Weight : ~187.7 g/mol

- Key Differences : Lacks the methyl branch on the propanamine chain, reducing steric hindrance. This may enhance solubility but decrease thermal stability compared to the branched analog .

c) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Aliphatic Secondary Amines

a) Diisobutylamine

- Molecular Formula : C₈H₁₉N

- Molecular Weight : 129.24 g/mol

- Physical Properties :

- Vapor Pressure : 10 mmHg at 30°C

- Water Solubility : Slightly soluble

- Hazards : Classified as acutely toxic (oral, dermal) and a skin/eye irritant. Used industrially as a corrosion inhibitor .

b) 3-Chloro-N-methylpropan-1-amine Hydrochloride

Comparative Data Table

Research Findings and Trends

- Electronic Properties : Thiophene-containing compounds exhibit π-π stacking and charge-transfer capabilities, advantageous in materials science . Pyridine analogs offer enhanced basicity for catalysis or drug design .

- Reactivity : Chlorinated amines (e.g., 3-Chloro-N-methylpropan-1-amine HCl) undergo nucleophilic substitutions, while branched aliphatic amines (e.g., diisobutylamine) are less reactive but more volatile .

- Toxicity : Secondary amines with aromatic groups generally show lower acute toxicity than aliphatic analogs but may pose irritation risks .

Biological Activity

2-Methyl-N-(3-thienylmethyl)-1-propanamine hydrochloride, also known by its chemical structure C9H16ClNS, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in pharmacology and medicinal chemistry, particularly due to its structural characteristics that suggest various therapeutic potentials.

The biological activity of this compound is believed to stem from its interaction with specific receptors and enzymes within biological systems. Preliminary studies indicate that it may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, similar to other compounds in the thienylamine class.

Pharmacological Properties

Research highlights several key pharmacological properties:

- Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by various pathogens.

- Antioxidant Effects : The compound has shown promise as an antioxidant, which may help mitigate oxidative stress in cells.

- Neuropharmacological Effects : There is ongoing research into its effects on mood regulation and anxiety, paralleling studies on related compounds like Duloxetine .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Antioxidant | Reduction in oxidative stress markers | |

| Neuropharmacological | Potential modulation of serotonin levels |

Case Study Analysis

A notable case study examined the effects of this compound on a model of anxiety in rodents. The study found that administration of the compound resulted in a statistically significant reduction in anxiety-like behaviors compared to control groups. These findings suggest that the compound may have anxiolytic properties, warranting further exploration in clinical settings.

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thienylmethyl Group : This step often utilizes thienyl derivatives as starting materials.

- Amine Formation : The introduction of the propanamine moiety is achieved through reductive amination techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.